3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide
Description
This compound features a butanamide backbone substituted with a 2,2,2-trichloroethyl group and a 4,5-dihydro-1,3-thiazol-2-ylsulfanyl moiety. Its molecular formula is C₁₁H₁₄Cl₃N₂OS₂, with a molecular weight of 363.72 g/mol. The structure includes three chlorine atoms, a partially saturated thiazole ring, and sulfanyl linkage, which may influence its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity (hydrogen bond acceptors: 4; donors: 2).
Properties
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Cl3N2OS2/c1-6(2)5-7(16)15-8(10(11,12)13)18-9-14-3-4-17-9/h6,8H,3-5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKZVCFMBQYOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)SC1=NCCS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
standard organic synthesis techniques, including batch and continuous flow processes, can be adapted for its production .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. The trichloromethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolylmethylcarbamate Analogs (Pharmacopeial Forum, 2017)
Compounds s , t , y , and z from Pharmacopeial Forum (2017) share thiazole-related motifs but differ in substituents and functional groups:
- Key Differences: Compound s: Incorporates a benzyl-oxazolidinone group, increasing steric bulk and aromaticity compared to the trichloroethyl group in the target compound. Compound y: Contains a hydroxy-diphenylhexan-2-ylcarbamate group, enhancing hydrogen-bonding capacity (acceptors: ~6; donors: ~3) versus the target compound’s simpler sulfanyl-ethyl chain. Biological Implications: These analogs are designed for targeted therapies (e.g., enzyme inhibition), whereas the trichloroethyl group in the target compound may prioritize halogen-driven interactions (e.g., pesticidal activity) .
Table 1: Structural and Functional Comparison
Semagacestat (LY450139)
Semagacestat, a γ-secretase inhibitor for Alzheimer’s disease, shares the butanamide backbone but diverges in substituents:
- Structural Contrasts :
- The target compound’s trichloroethyl and thiazole-sulfanyl groups increase halogen density and lipophilicity (ClogP ~3.5 estimated) versus Semagacestat’s polar hydroxy and benzazepin-1-yl groups (ClogP ~2.1).
- Pharmacokinetic Implications : Semagacestat’s polar groups enhance aqueous solubility, favoring CNS penetration, while the target compound’s trichloroethyl group may limit blood-brain barrier transit .
MLS000573697: A Tetrahydrobenzothiophene Analog
This analog (C₁₇H₂₁Cl₃N₄OS₂) replaces the dihydrothiazole-sulfanyl group with a 3-cyano-tetrahydrobenzothiophene-carbamothioyl group:
- The cyano group introduces a strong electron-withdrawing effect, altering electronic distribution compared to the sulfanyl group in the target compound.
- Hydrogen Bonding: Both compounds have 4 acceptors, but MLS000573697 has an additional donor (3 vs. 2), improving solubility in polar solvents .
Biological Activity
3-Methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide is a complex organic compound with potential biological activities. Its unique structure includes a thiazole moiety and a trichloroethyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 330.57 g/mol. The compound features:
- Thiazole ring : Known for its role in various biological activities.
- Trichloroethyl group : Imparts unique reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit the growth of various bacteria and fungi. The presence of electron-withdrawing groups in the structure enhances their efficacy against microbial pathogens .
Antitumor Activity
Thiazole-containing compounds have been studied for their anticancer properties. They often demonstrate cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can significantly influence their anticancer activity. For example, certain thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .
In Vitro Studies
In vitro studies conducted on similar thiazole compounds reveal that they can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. For example, one study reported that a thiazole derivative exhibited an IC50 value of 1.61 µg/mL against Jurkat cells, suggesting potent anticancer activity .
Binding Affinity Studies
Binding affinity studies using techniques such as surface plasmon resonance have demonstrated that this compound interacts effectively with specific receptors involved in inflammatory responses. These interactions are crucial for understanding the compound's mechanism of action and optimizing its pharmacological profile.
Summary of Biological Activities
| Activity Type | Description | IC50 Values |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | Varies by compound |
| Antitumor | Induces apoptosis in cancer cell lines | 1.61 µg/mL (Jurkat cells) |
| Inflammatory Modulation | Interacts with receptors involved in inflammation pathways | Specific binding affinities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
